molecular formula C10H14N4O6 B2826863 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1674390-05-6

1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2826863
CAS No.: 1674390-05-6
M. Wt: 286.244
InChI Key: WLGZLWMEVQXANB-UHFFFAOYSA-N
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Description

1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic compound that features a unique combination of azetidine and oxadiazole rings. The presence of these heterocyclic structures imparts significant chemical reactivity and potential biological activity to the compound. Azetidines are known for their ring strain, which makes them highly reactive, while oxadiazoles are often used in medicinal chemistry for their stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate typically involves multiple steps. One common route starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxadiazole ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which might involve continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be used to study the effects of azetidine and oxadiazole rings on biological systems.

    Medicine: The compound may have therapeutic potential due to its bioactive properties. It could be investigated for use in treating various diseases.

    Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate involves its interaction with molecular targets in biological systems. The azetidine ring’s ring strain and the oxadiazole ring’s stability contribute to the compound’s reactivity and bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: These compounds share the azetidine ring structure and exhibit similar reactivity due to ring strain.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their stability and bioactivity.

Uniqueness

1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is unique due to the combination of azetidine and oxadiazole rings in a single molecule. This combination imparts a unique set of chemical and biological properties, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

1-[3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.C2H2O4/c1-5(13)12-3-6(4-12)8-10-7(2-9)11-14-8;3-1(4)2(5)6/h6H,2-4,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZLWMEVQXANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C2=NC(=NO2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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